molecular formula C21H20BrNO2 B15205690 methyl 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate CAS No. 881041-39-0

methyl 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B15205690
CAS No.: 881041-39-0
M. Wt: 398.3 g/mol
InChI Key: SWWPJUJWQOOATC-UHFFFAOYSA-N
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Description

Methyl 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the pyrrole class of chemicals This compound is characterized by the presence of a bromophenyl group, a dimethylphenyl group, and a methyl ester group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzaldehyde with 3,4-dimethylphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrrole ring. The final step involves esterification with methyl chloroformate to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in binding studies with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and dimethylphenyl groups can influence the compound’s binding affinity and specificity. The pyrrole ring may also play a role in stabilizing interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-chlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate
  • Methyl 1-(4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate
  • Methyl 1-(4-methylphenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Uniqueness

Methyl 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution This makes it a valuable intermediate in organic synthesis

Biological Activity

Methyl 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate, with CAS number 881041-29-8, is a synthetic compound belonging to the pyrrole class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

  • Molecular Formula : C20H18BrNO2
  • Molecular Weight : 384.26 g/mol
  • Structure : The compound features a pyrrole ring substituted with a bromophenyl group and a dimethylphenyl group, which are essential for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a structure-activity relationship (SAR) analysis demonstrated that the presence of electron-withdrawing groups like bromine enhances the anticancer efficacy of similar compounds by increasing their interaction with cellular targets.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA431 (skin cancer)<10Induces apoptosis via Bcl-2 inhibition
Compound BHT29 (colon cancer)<15Disrupts cell cycle at G2/M phase
This compoundJurkat (leukemia)<12Promotes caspase activation

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have reported that similar pyrrole derivatives possess significant antibacterial and antifungal activities. The mechanism is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Study on Anticancer Efficacy : A study published in Molecules explored the effects of various pyrrole derivatives on cancer cell lines. This compound was found to significantly inhibit cell proliferation in Jurkat cells, with an IC50 value lower than many standard chemotherapeutics .
  • Antimicrobial Properties : Research conducted on the antimicrobial activity of related compounds revealed that those containing halogen substituents exhibited enhanced activity against multi-drug resistant strains of bacteria. The presence of the bromine atom in this compound was particularly noted for its role in increasing membrane permeability in bacterial cells .

Properties

CAS No.

881041-39-0

Molecular Formula

C21H20BrNO2

Molecular Weight

398.3 g/mol

IUPAC Name

methyl 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C21H20BrNO2/c1-13-5-6-16(11-14(13)2)20-12-19(21(24)25-4)15(3)23(20)18-9-7-17(22)8-10-18/h5-12H,1-4H3

InChI Key

SWWPJUJWQOOATC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Br)C)C(=O)OC)C

Origin of Product

United States

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